2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
CAS No.: 445382-40-1
Cat. No.: VC21482924
Molecular Formula: C19H18FN3OS
Molecular Weight: 355.4g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide - 445382-40-1](/images/no_structure.jpg)
Specification
CAS No. | 445382-40-1 |
---|---|
Molecular Formula | C19H18FN3OS |
Molecular Weight | 355.4g/mol |
IUPAC Name | 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C19H18FN3OS/c20-15-6-4-7-16(10-15)22-18(24)12-25-19-14(11-21)9-13-5-2-1-3-8-17(13)23-19/h4,6-7,9-10H,1-3,5,8,12H2,(H,22,24) |
Standard InChI Key | AAIJUJQOJGMHIF-UHFFFAOYSA-N |
SMILES | C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=CC=C3)F)C#N |
Canonical SMILES | C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=CC=C3)F)C#N |
Introduction
Chemical Identity
Property | Value |
---|---|
IUPAC Name | 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Molecular Formula | C19H18FN3OS |
Molecular Weight | 355.43 g/mol |
CAS Number | 445382-40-1 |
Synonyms | 2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide |
SMILES Notation | C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=CC=C3)F)C#N |
This compound is a sulfur-containing acetamide derivative with a bicyclic cycloheptapyridine core and a fluorophenyl substitution.
Structural Features
The compound features:
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A cycloheptapyridine ring system, which is fused and partially saturated.
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A cyano group (-CN) at position 3 of the bicyclic framework.
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A thioether linkage (-S-) connecting the bicyclic core to an acetamide group.
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A fluorophenyl moiety, which may contribute to its bioactivity.
Synthesis
The synthesis of this compound typically involves:
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Cyclization Reactions: Formation of the cycloheptapyridine scaffold through condensation or cyclization reactions.
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Thioether Formation: Introduction of the sulfur atom via nucleophilic substitution or thiolation reactions.
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Amidation: Coupling with fluorophenyl acetamide derivatives to achieve the final product.
The process often employs commercially available reagents and is optimized for yield and purity through techniques such as recrystallization and chromatography.
Pharmacological Interest
The structural features of this compound suggest potential activity in medicinal chemistry:
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Its bicyclic core and thioether linkage are common motifs in bioactive molecules.
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The fluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets.
Molecular Docking Studies
Preliminary computational studies indicate that compounds with similar scaffolds show promise as enzyme inhibitors (e.g., lipoxygenase inhibitors), which could be relevant for anti-inflammatory or anticancer drug development .
Antimicrobial Potential
Structurally related acetamides have demonstrated antimicrobial properties against Mycobacterium tuberculosis and other pathogens .
Docking Studies
Molecular docking studies on analogous compounds reveal:
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